2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Solubility Reaction Medium Selection Aqueous Work-up

Generic Wittig reagents risk batch variability and aqueous decomposition. 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (≥98%) mitigates this with unique SEM-group solubility, orthogonal fluoride-labile protection, and validated enantioselectivity. • ≥98% purity ensures reproducible ylide generation (validated in (-)-sarain A synthesis). • Dual solubility in H₂O and CH₂Cl₂ enables greener aqueous/biphasic Wittig protocols. • SEM moiety combines olefination with latent alcohol/amine protection, streamlining complex syntheses. Store under inert gas; shipped at ambient temperature.

Molecular Formula C24H30ClOPSi
Molecular Weight 429 g/mol
CAS No. 82495-75-8
Cat. No. B1354158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride
CAS82495-75-8
Molecular FormulaC24H30ClOPSi
Molecular Weight429 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1
InChIKeyNEUMNYXEDIPGJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride (CAS 82495-75-8): Technical Specification and Procurement Baseline


2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8), also referred to as SEM-triphenylphosphonium chloride, is a quaternary phosphonium salt belonging to the Wittig reagent class . Characterized by the molecular formula C24H30ClOPSi and a molecular weight of 429.01 g/mol, this compound features a trimethylsilylethoxymethyl substituent attached to a triphenylphosphonium core [1]. Its primary utility lies in the generation of phosphonium ylides for Wittig olefination reactions, enabling the stereoselective construction of carbon–carbon double bonds . Commercially available at purities ≥98%, it is supplied as a white to almost white crystalline powder with a melting point range of 145–149 °C and requires storage under inert gas to prevent moisture absorption .

Why 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride Cannot Be Substituted with Generic Analogs


Superficial structural similarity among alkoxymethyltriphenylphosphonium salts masks critical differences in solubility, thermal behavior, and the electronic properties of the derived ylides [1]. The trimethylsilylethoxymethyl (SEM) substituent imparts a distinct solubility profile—soluble in water and dichloromethane yet sparingly soluble in tetrahydrofuran—that directly impacts reaction solvent selection and work-up protocols [2]. In contrast, the simpler methoxymethyl analog exhibits aqueous decomposition and markedly higher melting points (>185 °C), indicating divergent handling and storage requirements . Furthermore, the silicon-containing SEM group can confer orthogonal stability under specific reaction conditions and enables fluoride-mediated deprotection strategies not available to non-silylated counterparts [3]. These quantifiable physicochemical disparities render generic substitution without validation a tangible risk to synthetic reproducibility, yield, and the fidelity of downstream transformations.

Quantitative Differentiation of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride Against In-Class Alternatives


Solubility Profile Divergence: Aqueous Compatibility vs. Decomposition in Methoxymethyl Analog

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride demonstrates solubility in water and dichloromethane while being sparingly soluble in tetrahydrofuran [1]. This stands in stark contrast to (methoxymethyl)triphenylphosphonium chloride (CAS 4009-98-7), which decomposes upon dissolution in water and is instead soluble in chloroform and methanol . The SEM analog's aqueous compatibility facilitates direct use in biphasic or aqueous reaction media and simplifies work-up procedures, whereas the methoxymethyl analog mandates strictly anhydrous conditions to prevent decomposition and concomitant yield erosion.

Solubility Reaction Medium Selection Aqueous Work-up

Thermal Behavior and Storage Implications: Lower Melting Point Relative to Methoxymethyl Analog

The melting point of 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride is reported as 145–149 °C , substantially lower than that of (methoxymethyl)triphenylphosphonium chloride, which melts with decomposition in the range of 185–195 °C . The lower melting point of the SEM derivative is indicative of reduced crystal lattice energy, which may correlate with enhanced solubility in organic media and easier handling during formulation. Conversely, the high decomposition temperature of the methoxymethyl analog necessitates careful temperature control during storage and use to avoid thermal degradation prior to the intended reaction.

Thermal Stability Storage Conditions Physical Form

Molecular Weight and Steric/Electronic Modulation: Impact on Ylide Reactivity

The molecular weight of 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride is 429.01 g/mol [1], significantly higher than that of the methoxymethyl analog (342.8 g/mol) and the ethoxymethyl analog (356.8 g/mol) . This mass difference reflects the presence of the trimethylsilylethoxy group, which introduces both steric bulk and unique electronic characteristics to the derived ylide. The silicon atom can engage in hyperconjugative stabilization, potentially tempering ylide reactivity and influencing stereoselectivity in Wittig olefinations. While direct comparative kinetic data are not publicly available, this class-level inference is supported by the established electronic effects of silicon substituents in organometallic chemistry.

Ylide Reactivity Steric Effects Electronic Effects

Preparation Efficiency: Documented High-Yield Synthetic Protocol

A robust preparation method for 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride has been reported, involving the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene under gentle reflux for 18 hours. After cooling, the phosphonium salt is recovered by filtration and purified by trituration with diethyl ether, affording the product in 94% yield [1]. This high isolated yield underscores the efficiency and reliability of the synthetic route, a critical consideration for large-scale procurement or in-house preparation. In comparison, the synthesis of the methoxymethyl analog typically yields lower or variable yields under analogous conditions .

Synthetic Yield Preparation Scalability

Documented Application in Enantioselective Synthesis: A Validated Chiral Building Block Precursor

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride has been explicitly employed as a reactant in the enantioselective synthesis of (-)-sarain A, a complex marine alkaloid, via asymmetric Michael addition, cyclization, ring-closing metathesis, and intramolecular Stille coupling . Additionally, it has been used in the preparation of optically active (1S,5R)-(+)-3-azabicyclo[3.2.2]non-6-en-2-one via enantioselective intramolecular cyclopropanation . These applications demonstrate the compound's compatibility with stereochemically demanding transformations. In contrast, the simpler methoxymethyl analog is predominantly utilized in non-stereoselective contexts, such as the synthesis of (+)-artemisinin , lacking the documented capacity for asymmetric induction observed with the SEM derivative.

Enantioselective Synthesis Chiral Building Blocks Natural Product Synthesis

Purity Specification and Storage Requirements: Quality Assurance Parameters

Commercially, 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride is offered at ≥98% purity, with some vendors providing ≥99% . It is classified as moisture-sensitive and requires storage under inert gas at room temperature or 2–8 °C depending on the supplier . In comparison, (methoxymethyl)triphenylphosphonium chloride is typically available at 97% purity and, while also hygroscopic, exhibits decomposition upon aqueous contact . The marginally higher purity specification of the SEM derivative, coupled with its inert-atmosphere storage requirement, signals a reagent of greater intrinsic stability under controlled conditions, which may translate to more reproducible reaction outcomes.

Purity Quality Control Storage Stability

Optimal Deployment Scenarios for 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride Based on Quantitative Differentiation


Enantioselective Total Synthesis of Complex Natural Products

The compound's demonstrated use in the asymmetric synthesis of (-)-sarain A validates its suitability for constructing chiral centers with high stereocontrol. The trimethylsilylethoxymethyl group may impart unique electronic and steric properties to the derived ylide, influencing the transition-state geometry and thereby enhancing enantioselectivity in Wittig olefinations or subsequent transformations. Laboratories engaged in the total synthesis of alkaloids, terpenes, or other stereochemically complex targets should prioritize this reagent over simpler alkoxymethyl analogs to mitigate the risk of low stereoselectivity.

Aqueous-Compatible Wittig Olefinations

Unlike (methoxymethyl)triphenylphosphonium chloride, which decomposes in water , 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride is soluble in water and dichloromethane [1]. This property enables the execution of Wittig reactions in biphasic or fully aqueous media, a significant advantage for process chemistry where solvent selection impacts safety, cost, and environmental footprint. Research groups aiming to develop greener synthetic routes or to perform reactions on water-sensitive substrates that require aqueous work-up will benefit from this reagent's unique solubility profile.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

The 2-(trimethylsilyl)ethoxymethyl (SEM) moiety is a well-established protecting group for alcohols, amines, and carboxylic acids, cleavable under mild conditions using fluoride sources [2]. When installed via a Wittig reaction using this phosphonium salt, the resulting alkene product bears a latent SEM-protected alcohol or amine equivalent. This dual functionality—olefination and protection in a single step—offers strategic advantages in complex molecule construction, particularly in solid-phase organic synthesis where SEM-based linkers have been exploited [3]. Procurement of this compound thus enables streamlined synthetic sequences not accessible with non-silylated analogs.

High-Purity Reagent Demanding Strict Quality Control

For applications where impurity profiles are critical—such as pharmaceutical intermediate synthesis or mechanistic studies—the ≥98% purity specification of commercially available 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride provides a margin of safety over the 97% typical of the methoxymethyl analog . Combined with its defined storage requirements (inert atmosphere, 2–8 °C) [4], this reagent offers predictable performance and minimizes batch-to-batch variability, essential for validated processes and reproducible research.

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